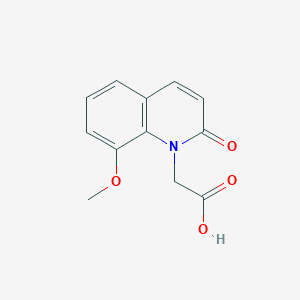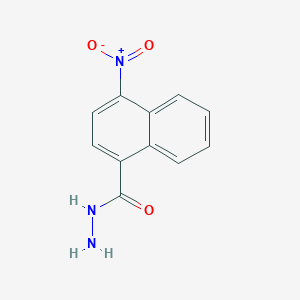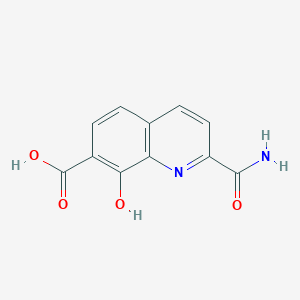
2-Amino-8-bromo-1,2-dihydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-bromo-1,2-dihydropurin-6-one is a brominated purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-bromo-1,2-dihydropurin-6-one typically involves the bromination of a purine derivative. One common method is the bromination of 2-Amino-1,2-dihydropurin-6-one using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-bromo-1,2-dihydropurin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and potentially leading to different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted purine derivative.
Scientific Research Applications
2-Amino-8-bromo-1,2-dihydropurin-6-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting purine-related pathways.
Biological Research: The compound is used in studies related to DNA and RNA, as purine derivatives are integral components of nucleic acids.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions involving purine derivatives.
Industrial Applications: While specific industrial applications are less documented, its role in the synthesis of complex organic molecules makes it valuable in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-bromo-1,2-dihydropurin-6-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in purine metabolism or by integrating into nucleic acids, thereby affecting cellular processes. The bromine atom can also facilitate interactions with biological targets through halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: Another halogenated purine derivative with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
8-Bromotheophylline: A brominated xanthine derivative used as a diuretic and in combination with other drugs for various therapeutic purposes.
2-Amino-8-methylpurine: A methylated purine derivative with distinct biological activities compared to its brominated counterpart.
Uniqueness
2-Amino-8-bromo-1,2-dihydropurin-6-one is unique due to the presence of both an amino group and a bromine atom on the purine ring. This combination allows for diverse chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C5H4BrN5O |
|---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
2-amino-8-bromo-1,2-dihydropurin-6-one |
InChI |
InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h5H,7H2,(H,11,12) |
InChI Key |
BCTXXHYFQDSLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=O)C2=NC(=NC2=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)


![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)
![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)
![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)

![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)

![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)

